molecular formula C8H9NO3 B11771688 3-(Methoxymethoxy)isonicotinaldehyde CAS No. 666234-13-5

3-(Methoxymethoxy)isonicotinaldehyde

Cat. No.: B11771688
CAS No.: 666234-13-5
M. Wt: 167.16 g/mol
InChI Key: VDGILGBFPIUZAI-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)isonicotinaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a methoxymethoxy group attached to the isonicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethoxy)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The general reaction scheme is as follows:

Isonicotinaldehyde+Methoxymethyl chlorideThis compound\text{Isonicotinaldehyde} + \text{Methoxymethyl chloride} \rightarrow \text{this compound} Isonicotinaldehyde+Methoxymethyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a catalyst.

Major Products:

    Oxidation: 3-(Methoxymethoxy)isonicotinic acid.

    Reduction: 3-(Methoxymethoxy)isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethoxy)isonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxymethoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 3-(Methoxymethoxy)-2-(methylthio)isonicotinaldehyde
  • 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde

Comparison: 3-(Methoxymethoxy)isonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

666234-13-5

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-(methoxymethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H9NO3/c1-11-6-12-8-4-9-3-2-7(8)5-10/h2-5H,6H2,1H3

InChI Key

VDGILGBFPIUZAI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1)C=O

Origin of Product

United States

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